molecular formula C28H34N4O3S B13998237 1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea CAS No. 79806-37-4

1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea

Cat. No.: B13998237
CAS No.: 79806-37-4
M. Wt: 506.7 g/mol
InChI Key: DSGSIXVTRQBBAK-UHFFFAOYSA-N
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Description

Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide is a complex organic compound with a unique structure that includes glycine, methoxyphenyl, and hydrazide groups

Preparation Methods

The synthesis of Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide involves multiple steps, starting with the preparation of the glycine derivative and the methoxyphenyl butyl group. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

79806-37-4

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

1-benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea

InChI

InChI=1S/C28H34N4O3S/c1-4-25(21-10-14-23(34-2)15-11-21)27(22-12-16-24(35-3)17-13-22)29-19-26(33)31-32-28(36)30-18-20-8-6-5-7-9-20/h5-17,25,27,29H,4,18-19H2,1-3H3,(H,31,33)(H2,30,32,36)

InChI Key

DSGSIXVTRQBBAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NNC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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